Cas no 87694-52-8 (N-Boc-L-valine N'-methoxy-N'-methylamide)

N-Boc-L-valine N'-methoxy-N'-methylamide structure
87694-52-8 structure
Product Name:N-Boc-L-valine N'-methoxy-N'-methylamide
Numero CAS:87694-52-8
MF:C12H24N2O4
MW:260.329963684082
MDL:MFCD00151897
CID:708902
PubChem ID:24869466
Update Time:2024-10-26

N-Boc-L-valine N'-methoxy-N'-methylamide Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,N-[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-, 1,1-dimethylethylester
    • BOC-L-LEUCINE N,O-DIMETHYLHYDROXAMIDE
    • Boc-val-n(och3)ch3
    • N-(tert-Butoxycarbonyl)-L-valine N -methoxy-N -methylamide
    • N-(tert-Butoxycarbonyl)-L-valine N′-methoxy-N′-methylamide
    • N-Boc-L-valine N'-methoxy-N'-methylamide
    • tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-methylpropylcarbamate
    • (S)-tert-butyl 1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-ylcarbamate
    • BOC-LEU-N(OME)ME
    • BOC-LEU-NME(OME)
    • BOC-L-VALINE N,O-DIMETHYLHYDROXAMIDE
    • BOC-L-VALINE N-METHOXY-N-METHYL AMIDE
    • Boc-Val-N(Me)OMe
    • N-(tert-butoxycarbonyl)-L-vali
    • tert-butyl (1S)-1[[methoxy(methyl)amino]carbonyl]-2-methylpropylcarbamate
    • tert-butyl {(S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl}carbamate
    • (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
    • N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide
    • tert-butyl (S)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
    • TERT-BUTYL N-[(1S)-1-[METHOXY(METHYL)CARBAMOYL]-2-METHYLPROPYL]CARB
    • 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]carbamate (ACI)
    • Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-tert-Butyl (1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
    • AS-74502
    • N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%
    • (S)-[1-(Methoxy-methyl-carbamoyl)-2-methyl-propyl]-carbamic acid-tert-butyl ester
    • N-alpha-t-Butyloxycarbonyl-N-methyl-N-methoxy-L-valine amide
    • RRBFCGUIFHFYQK-VIFPVBQESA-N
    • (S)-tert-Butyl(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
    • N2-{[(1,1-dimethylethyl)oxy]carbonyl}-N1-methyl-N1-(methyloxy)-L-valinamide
    • AKOS024386612
    • MFCD00151897
    • TERT-BUTYL N-[(1S)-1-[METHOXY(METHYL)CARBAMOYL]-2-METHYLPROPYL]CARBAMATE
    • SCHEMBL1655475
    • 87694-52-8
    • Carbamic acid,[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-,1,1-dimethylethyl ester
    • W17577
    • tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
    • CS-0060835
    • MDL: MFCD00151897
    • Inchi: 1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m0/s1
    • Chiave InChI: RRBFCGUIFHFYQK-VIFPVBQESA-N
    • Sorrisi: [C@@H](C(C)C)(NC(=O)OC(C)(C)C)C(=O)N(C)OC

Proprietà calcolate

  • Massa esatta: 260.17400
  • Massa monoisotopica: 260.17360725g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 6
  • Complessità: 297
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 67.9
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 1.9

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.029 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 248 °C(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: n20/D 1.456(lit.)
  • PSA: 67.87000
  • LogP: 1.94640
  • Attività ottica: [α]23/D −18.5°, c = 1 in methanol
  • Solubilità: Non determinato

N-Boc-L-valine N'-methoxy-N'-methylamide Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3

N-Boc-L-valine N'-methoxy-N'-methylamide Dati doganali

  • CODICE SA:2924199090
  • Dati doganali:

    Codice doganale cinese:

    2924199090

    Panoramica:

    2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

N-Boc-L-valine N'-methoxy-N'-methylamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM191813-25g
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
87694-52-8 95%
25g
$323 2021-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH783-200mg
N-Boc-L-valine N'-methoxy-N'-methylamide
87694-52-8 95%
200mg
93.0CNY 2021-08-04
Chemenu
CM191813-25g
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
87694-52-8 95%
25g
$206 2023-02-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH783-5g
N-Boc-L-valine N'-methoxy-N'-methylamide
87694-52-8 95%
5g
783.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH783-1g
N-Boc-L-valine N'-methoxy-N'-methylamide
87694-52-8 95%
1g
249.0CNY 2021-08-04
eNovation Chemicals LLC
D756534-25g
Carbamic acid,[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-,1,1-dimethylethyl ester
87694-52-8 95%
25g
$135 2024-06-06
eNovation Chemicals LLC
D911544-25g
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
87694-52-8 95%
25g
$400 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131475-25g
tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
87694-52-8 97%
25g
¥786.00 2024-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34000-1g
tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
87694-52-8 95%
1g
¥49.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34000-5g
tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
87694-52-8 95%
5g
¥161.0 2024-07-19

N-Boc-L-valine N'-methoxy-N'-methylamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  35 min, -3 °C; -3 °C → rt; 19 h, rt; 40 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Design, synthesis, and biological activity of isosyringolin A
Kitahata, Shun; et al, Organic Letters, 2016, 18(9), 2312-2315

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  Deoxo-Fluor Solvents: Dichloromethane ;  0.25 - 0.5 h, 0 °C
1.2 Solvents: Dichloromethane ;  0.25 h, 0 °C; 0 °C → rt; 6 h, rt
Riferimento
[Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides
White, Jonathan M.; et al, Journal of Organic Chemistry, 2004, 69(7), 2573-2576

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  30 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 2 - 3, cooled
1.3 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  15 min, -15 °C; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
Total Synthesis of Syringolin A
Dai, Chunhui; et al, Organic Letters, 2010, 12(15), 3453-3455

Metodo di produzione 4

Condizioni di reazione
Riferimento
A facile approach to trans-4,5-pyrrolidine lactam and application in the synthesis of nemonapride and streptopyrrolidine
Huang, Wei; et al, Tetrahedron, 2011, 67(40), 7829-7837

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1.25 h, rt
1.2 Solvents: Dichloromethane ;  overnight, rt
Riferimento
Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II-Design, Synthesis, and Evaluation
Maryska, Michal; et al, Pharmaceuticals, 2021, 14(12),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane ;  overnight, rt
Riferimento
Radiolabeled antagonistic bombesin peptidomimetics for tumor targeting
Valverde, Ibai E.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(4), 275-278

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dichloromethane ;  rt
Riferimento
α-Aminoxy acids as building blocks for the oxime and hydroxylamine pseudopeptide links. Application to the synthesis of human elastase inhibitors
Vanderesse, Regis; et al, Journal of Peptide Science, 2003, 9(5), 282-299

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  PyBOP Solvents: Dimethylformamide ;  0.5 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  overnight, rt
Riferimento
Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics
Oueis, Emilia; et al, Angewandte Chemie, 2016, 55(19), 5842-5845

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  16 h, rt
1.2 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 min, rt
1.3 16 h, rt
Riferimento
Convenient Synthesis of Alternatively Bridged Tryptophan Ketopiperazines and Their Activities against Trypanosomatid Parasites
Cockram, Peter E.; et al, ChemMedChem, 2022, 17(4),

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
Riferimento
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 6 - 12 h, reflux
2.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
Riferimento
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  16 h, rt
2.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 min, rt
2.2 16 h, rt
Riferimento
Convenient Synthesis of Alternatively Bridged Tryptophan Ketopiperazines and Their Activities against Trypanosomatid Parasites
Cockram, Peter E.; et al, ChemMedChem, 2022, 17(4),

N-Boc-L-valine N'-methoxy-N'-methylamide Raw materials

N-Boc-L-valine N'-methoxy-N'-methylamide Preparation Products

Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd